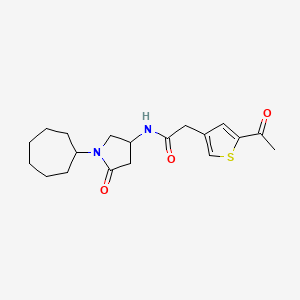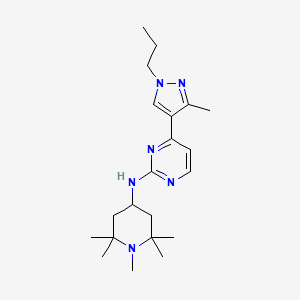![molecular formula C20H31N3 B4384905 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine](/img/structure/B4384905.png)
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine
Übersicht
Beschreibung
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine and pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine can be achieved through several synthetic routes. One common method involves the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The reaction proceeds via a Michael addition followed by cyclization and aromatization to form the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as glacial acetic acid or methanol, and the reactions are often carried out at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain natural products.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved can include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Piperidine: A six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Uniqueness
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine is unique due to its combination of multiple heterocyclic rings and the presence of a butenyl side chain.
Eigenschaften
IUPAC Name |
3-[[4-[1-[(E)-2-methylbut-2-enyl]pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3/c1-3-17(2)14-23-12-8-20(16-23)19-6-10-22(11-7-19)15-18-5-4-9-21-13-18/h3-5,9,13,19-20H,6-8,10-12,14-16H2,1-2H3/b17-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUPDXWLSJSMSU-IJUHEHPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC(C1)C2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxyphenyl)-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4384822.png)
![1-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4384830.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4384834.png)
![4-{[butyl(methyl)amino]methyl}-N-(3,5-dimethylisoxazol-4-yl)benzamide](/img/structure/B4384860.png)

![5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B4384867.png)
![4-({cyclopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B4384868.png)
![2-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4384869.png)
![1-(3-Propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-3-pyrazin-2-ylpropan-1-one](/img/structure/B4384870.png)
![3-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B4384874.png)

![1-allyl-5-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B4384882.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-oxopyrrolidin-1-yl)benzyl]urea](/img/structure/B4384896.png)
![3-[2-[3-[(Naphthalene-1-carbonylamino)methyl]piperidin-1-yl]-2-oxoethyl]oxadiazol-3-ium-5-olate](/img/structure/B4384902.png)
